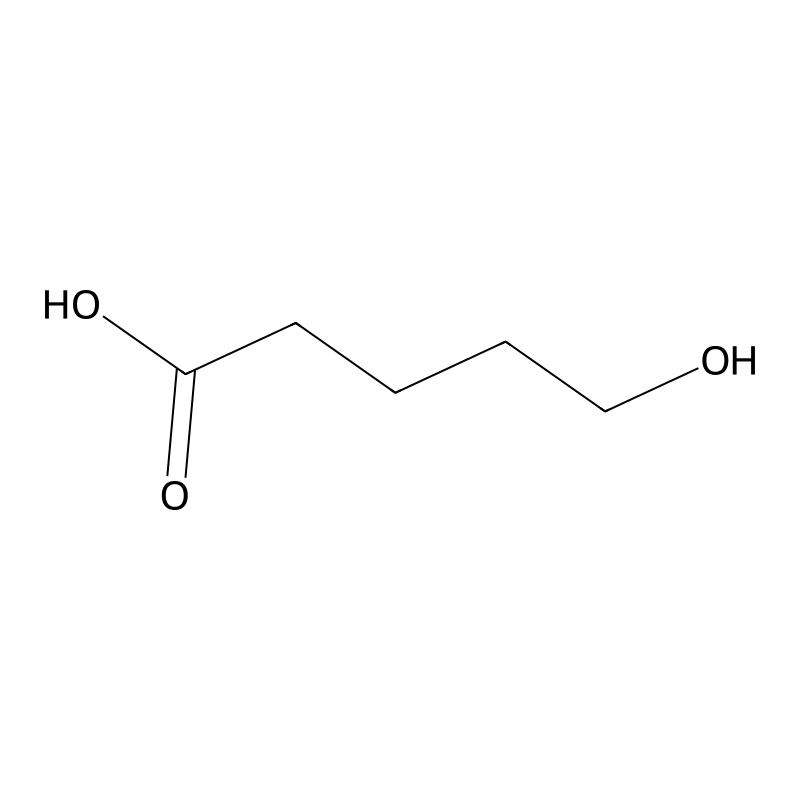

5-Hydroxypentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-Hydroxypentanoic acid, also known as 5-hydroxyvaleric acid, is an organic compound classified as a hydroxy fatty acid. It features a hydroxyl group attached to the fifth carbon of a pentanoic acid backbone, giving it the molecular formula and a molecular weight of approximately 102.13 g/mol . This compound is characterized by its hydrophobic nature and is practically insoluble in water, making it relatively neutral in terms of charge and reactivity in aqueous environments .

- The mechanism of action of 5-HP is not yet fully understood.

- Further research is needed to explore its potential interactions with biological systems or other molecules.

- Caproic acid: A medium-chain fatty acid found in some dairy products and vegetable oils [Source: National Institutes of Health (.gov) website on caproic acid, ]

- 2-Hydroxyphenylacetic acid: A metabolite of the amino acid phenylalanine [Source: National Institutes of Health (.gov) website on 2-hydroxyphenylacetic acid, ]

- Lysine: An essential amino acid [Source: National Institutes of Health (.gov) website on lysine, ]

Research into 5-HPA is ongoing, and its potential applications are still being explored. Some areas of investigation include:

- Cholesterol metabolism: Studies suggest that 5-HPA might inhibit cholesterol synthesis by interfering with an enzyme involved in the process [Source: Biosynth website, ]

- Other biological functions: Researchers are also exploring the potential roles of 5-HPA in other biological processes, such as cellular signaling and energy metabolism. However, more research is needed to understand these potential roles conclusively.

- Intramolecular Esterification: When heated or treated with an acid catalyst, 5-hydroxypentanoic acid can undergo intramolecular esterification, forming a cyclic compound known as tetrahydro-2H-pyran-2-one .

- Hydrolysis of Lactones: If 5-hydroxypentanoic acid is converted into its lactone form through cyclization, it can subsequently undergo hydrolysis in the presence of water to regenerate the original acid .

Additionally, it can be modified to form sulfonated derivatives through reactions with sulfonating agents .

Research indicates that 5-hydroxypentanoic acid may exhibit various biological activities, particularly in metabolic pathways. It is involved in lipid metabolism and has been studied for its potential role as a biomarker in certain metabolic disorders. The compound's hydrophobic nature suggests it may interact with lipid membranes and influence cellular processes related to fatty acid metabolism .

Several methods exist for synthesizing 5-hydroxypentanoic acid:

- Chemical Synthesis: It can be synthesized from pentanoic acid through hydroxylation reactions using reagents such as sodium borohydride or lithium aluminum hydride.

- Biological Synthesis: Certain microorganisms can produce 5-hydroxypentanoic acid through fermentation processes, utilizing fatty acids as substrates under specific conditions.

These methods allow for the production of 5-hydroxypentanoic acid in both laboratory and industrial settings.

5-Hydroxypentanoic acid has several applications across different fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of various pharmaceutical compounds.

- Biochemical Research: Used as a standard or reference compound in metabolic studies due to its role in fatty acid metabolism.

- Cosmetics: Its hydrophobic nature makes it a candidate for formulations aimed at skin conditioning and moisture retention.

Interaction studies of 5-hydroxypentanoic acid primarily focus on its metabolic pathways and interactions with enzymes involved in fatty acid oxidation. Research has shown that it may influence the activity of specific enzymes such as acyl-CoA synthetases and dehydrogenases, which are crucial for fatty acid metabolism .

Several compounds share structural similarities with 5-hydroxypentanoic acid. Below is a comparison highlighting their unique characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pentanoic Acid | Straight-chain saturated fatty acid | No hydroxyl group; more soluble than hydroxyl derivatives |

| Butyric Acid | Shorter chain (four carbons) | Known for its role in gut health; less hydrophobic |

| Hexanoic Acid | Longer chain (six carbons) | More hydrophobic; used in flavoring and fragrance |

| 5-Hydroxycapric Acid | Similar hydroxyl group on a longer carbon chain (C10) | Potentially more bioactive due to longer chain length |

The uniqueness of 5-hydroxypentanoic acid lies in its specific carbon chain length combined with the hydroxyl group at the fifth position, which influences its solubility and biological activity compared to these similar compounds.

This detailed overview provides insights into the properties, reactions, biological significance, synthesis methods, applications, and comparative analysis of 5-hydroxypentanoic acid within the context of related compounds.

L-Lysine Degradation Pathway

The biosynthesis of 5-hydroxypentanoic acid primarily proceeds through the L-lysine degradation pathway, which represents one of the most extensively studied and efficient routes for producing this valuable platform chemical [5] [20]. The pathway involves the sequential conversion of L-lysine through multiple enzymatic steps, ultimately yielding 5-hydroxypentanoic acid via glutarate semialdehyde as a key intermediate [13] [23]. This metabolic route has been successfully engineered in various microorganisms, with Corynebacterium glutamicum and Escherichia coli serving as primary production hosts [20] [23].

The DavTBA Gene System from Pseudomonas putida

The DavTBA gene system from Pseudomonas putida represents the foundational enzymatic machinery for L-lysine catabolism leading to 5-hydroxypentanoic acid production [5] [6]. This system consists of three critical enzymes: DavB (L-lysine 2-monooxygenase), DavA (5-aminovaleramidase), and DavT (5-aminovalerate transaminase) [5] [20]. DavB catalyzes the oxidative decarboxylation of L-lysine to produce 5-aminovaleramide, demonstrating a specific activity of 6.1 units per milligram [41]. This flavin adenine dinucleotide-dependent monooxygenase represents the rate-limiting step in the initial conversion process [5] [41].

The DavA enzyme functions as a hydrolase that converts 5-aminovaleramide to 5-aminovalerate with high efficiency [5] [41]. Research has demonstrated that the coupled DavB and DavA system can achieve conversion yields of 0.85 molar equivalents when converting L-lysine to 5-aminovalerate [41]. The DavT enzyme subsequently catalyzes the transamination of 5-aminovalerate to glutarate semialdehyde, utilizing alpha-ketoglutarate as the amino acceptor [5] [20].

The davD and davT genes form an operon with the gene order davDT, and their expression is regulated by the availability of L-lysine and its metabolites [5] [6]. The promoter region exhibits approximately four-fold increased expression in response to exogenous L-lysine addition, with 5-aminovalerate serving as the true inducer rather than L-lysine itself [6].

Glutarate Semialdehyde as Key Intermediate

Glutarate semialdehyde emerges as the pivotal intermediate in the conversion of L-lysine-derived metabolites to 5-hydroxypentanoic acid [18] [20]. This aldehyde compound serves as the branch point where the pathway diverges from traditional L-lysine catabolism toward 5-hydroxypentanoic acid synthesis [13] [23]. The formation of glutarate semialdehyde occurs through the action of DavT (5-aminovalerate transaminase) in conjunction with DavD (glutarate semialdehyde dehydrogenase) [5] [20].

The concentration and availability of glutarate semialdehyde directly influence the efficiency of 5-hydroxypentanoic acid production [18] [23]. Engineering approaches have focused on preventing the oxidation of glutarate semialdehyde to glutaric acid by deleting the gabD gene, which encodes glutarate semialdehyde dehydrogenase [20] [23]. This metabolic modification significantly enhances the carbon flux toward 5-hydroxypentanoic acid formation while suppressing glutaric acid by-product formation [20].

Metabolic flux analysis has revealed that glutarate semialdehyde accumulation can reach concentrations exceeding 25 nanomoles per milligram of cellular protein in engineered strains with impaired downstream metabolism [5]. The stability and conversion efficiency of glutarate semialdehyde represent critical factors determining overall pathway productivity and yield [18] [20].

Conversion Mechanisms to 5-HV

The conversion of glutarate semialdehyde to 5-hydroxypentanoic acid requires the action of aldehyde reductases that catalyze the nicotinamide adenine dinucleotide phosphate-dependent reduction of the aldehyde group to the corresponding hydroxyl group [13] [18]. This reduction reaction represents the final step in the biosynthetic pathway and determines the overall efficiency of 5-hydroxypentanoic acid production [20] [23].

The conversion mechanism involves the transfer of hydride ions from nicotinamide adenine dinucleotide phosphate to the carbonyl carbon of glutarate semialdehyde, resulting in the formation of the hydroxyl group characteristic of 5-hydroxypentanoic acid [18] [22]. The reaction proceeds through a ternary complex involving the enzyme, cofactor, and substrate, with the enzyme providing the necessary structural framework for efficient electron transfer [22].

Kinetic studies have demonstrated that the conversion efficiency varies significantly depending on the specific aldehyde reductase employed, with apparent Michaelis constants ranging from micromolar to millimolar concentrations [12] [13]. The reaction exhibits optimal activity under physiological conditions with temperature optima between 37 and 60 degrees Celsius, depending on the enzyme source [12].

Aldehyde Reductase Diversity in 5-HV Biosynthesis

YahK from Escherichia coli

YahK from Escherichia coli represents one of the most effective aldehyde reductases for 5-hydroxypentanoic acid biosynthesis [13] [20]. This medium-chain dehydrogenase belongs to the cinnamyl alcohol dehydrogenase family and consists of 349 amino acids with characteristic zinc-binding motifs [11] [12]. The enzyme exhibits dual metal coordination, binding both iron and zinc ions, which contributes to its catalytic versatility [11].

YahK demonstrates superior catalytic efficiency for glutarate semialdehyde reduction compared to other characterized aldehyde reductases [12] [13]. The enzyme shows lower Michaelis constant values for linear aliphatic aldehydes, with a ten-fold advantage over competing enzymes for acetaldehyde conversion and maintained superiority for longer-chain substrates [12]. Temperature stability analysis reveals that YahK maintains constant activity increases up to 60 degrees Celsius, making it suitable for elevated temperature bioprocessing applications [12].

The enzyme structure features critical cysteine residues at positions 40, 62, and 158 that serve as active zinc binding sites, while additional cysteine residues at positions 93, 96, 99, and 107 function as structural zinc binding sites [11]. This dual zinc coordination system enables YahK to maintain structural integrity while providing optimal catalytic activity for aldehyde reduction reactions [11] [12].

Alternative Reductases: CpnD, Gbd, ButA, YihU, and YqhD

Several alternative aldehyde reductases have been evaluated for 5-hydroxypentanoic acid biosynthesis, each exhibiting distinct catalytic properties and substrate specificities [13] [20]. CpnD from Clostridium aminovalericum demonstrates moderate activity toward glutarate semialdehyde but shows limitations in terms of overall catalytic efficiency compared to YahK [13]. Gbd from Ralstonia eutropha exhibits specialized activity for certain aldehyde substrates but demonstrates reduced performance in whole-cell bioconversion systems [13].

ButA from Corynebacterium glutamicum represents an endogenous option for engineering approaches in this host organism [13] [20]. While ButA shows reasonable activity toward glutarate semialdehyde, its catalytic efficiency remains inferior to YahK in comparative studies [13]. YihU from Escherichia coli demonstrates broad substrate specificity but exhibits lower specific activity for the target aldehyde substrate [13].

YqhD from Escherichia coli has been extensively characterized for its role in aldehyde detoxification and exhibits significant activity toward various aldehydes including those derived from lipid peroxidation [10] [16]. The enzyme catalyzes nicotinamide adenine dinucleotide phosphate-dependent reduction of acetaldehyde, malondialdehyde, propanaldehyde, butanaldehyde, and acrolein [10]. YqhD demonstrates optimal activity at 50 degrees Celsius and contributes to cellular protection against aldehyde toxicity [12] [16].

Comparative Catalytic Efficiencies

Comprehensive kinetic analysis of aldehyde reductases reveals significant differences in catalytic efficiency for 5-hydroxypentanoic acid biosynthesis [12] [13]. The following table summarizes the comparative performance characteristics of the major enzymes evaluated:

| Enzyme | Source Organism | Optimal Temperature (°C) | Catalytic Efficiency (s⁻¹mM⁻¹) | Substrate Preference |

|---|---|---|---|---|

| YahK | Escherichia coli | 60 | 14.6 (isobutyraldehyde) | Linear aliphatic aldehydes |

| YqhD | Escherichia coli | 50 | Variable | Broad aldehyde spectrum |

| CpnD | Clostridium aminovalericum | 37-50 | Moderate | Medium-chain aldehydes |

| Gbd | Ralstonia eutropha | 37 | Limited data | Specific substrates |

| ButA | Corynebacterium glutamicum | 37 | Lower than YahK | Endogenous substrates |

YahK consistently demonstrates superior performance across multiple evaluation criteria, achieving the highest conversion rates in fed-batch fermentation systems [13] [20]. In optimized production systems, YahK-expressing strains have achieved 5-hydroxypentanoic acid concentrations of 52.1 grams per liter with yields of 0.33 grams per gram glucose [20] [23]. The enzyme maintains activity across a broad temperature range and exhibits excellent stability under bioprocessing conditions [12].

Kinetic parameter analysis reveals that YahK exhibits Michaelis constant values in the low micromolar range for preferred substrates, indicating high substrate affinity [12]. Comparative studies demonstrate that YahK-mediated conversion achieves superior rates and yields compared to alternative reductases when evaluated under identical conditions [13] [20].

Alternative Biosynthetic Routes

Methanol-based Production Pathways

Methanol-based production pathways for 5-hydroxypentanoic acid represent an emerging approach that utilizes non-food carbon sources for sustainable biochemical manufacturing [14] [33]. These pathways have been developed using thermophilic methylotrophic bacteria, particularly Bacillus methanolicus, which can efficiently utilize methanol as both carbon and energy source [33] [36]. The methylotrophic approach offers advantages including low substrate cost, high purity feedstock, and elimination of food-versus-fuel competition [33].

Five distinct biosynthetic pathways have been evaluated for methanol-based 5-aminovalerate production, with two directly converting L-lysine to the target product and three utilizing cadaverine as an intermediate [14] [33]. The direct conversion pathways employ either the well-characterized Pseudomonas putida davBA gene cluster or lysine alpha-oxidase in conjunction with hydrogen peroxide [33] [36]. Cadaverine-mediated pathways utilize glutamine synthetase, putrescine oxidase, or putrescine transaminase for intermediate conversion [14] [33].

Proof-of-concept demonstrations have achieved 5-aminovalerate production from methanol at 50 degrees Celsius, with maximum titers reaching 0.02 grams per liter [14] [33]. The thermophilic nature of Bacillus methanolicus provides advantages for bioprocessing including reduced contamination risk and potential for continuous operation at elevated temperatures [33] [39]. However, the organism exhibits limited tolerance to 5-aminovalerate, with growth inhibition observed at concentrations above 1.17 grams per liter [34] [39].

RaiP Pathway Integration in Microbial Systems

The RaiP pathway represents an alternative route for L-lysine conversion that utilizes lysine alpha-oxidase instead of the conventional DavB monooxygenase system [14] [33]. This pathway offers potential advantages including simplified cofactor requirements and reduced oxygen dependency compared to traditional monooxygenase-based approaches [33] [36]. RaiP catalyzes the oxidative deamination of L-lysine in the presence of hydrogen peroxide, generating 5-aminopentanal as the primary product [33].

Integration of the RaiP pathway in methylotrophic systems has been demonstrated in Bacillus methanolicus strains engineered for methanol utilization [33] [36]. The pathway requires careful management of hydrogen peroxide concentrations to maintain enzyme activity while preventing cellular toxicity [33]. Optimization studies have focused on balancing substrate availability, cofactor regeneration, and product formation to achieve maximum conversion efficiency [36].

The RaiP pathway demonstrates compatibility with existing methanol utilization machinery in thermophilic bacteria, enabling integrated bioprocessing approaches [33] [37]. Metabolic engineering strategies have incorporated RaiP alongside methanol assimilation pathways, utilizing the ribulose monophosphate pathway for formaldehyde fixation and carbon assimilation [37] [38]. These integrated systems require careful balancing of carbon flux distribution between biomass formation and product synthesis [37].

The metabolic engineering of microorganisms for 5-hydroxypentanoic acid production represents a significant advancement in sustainable biotechnology. This comprehensive field encompasses systematic approaches to enhance microbial cell factories through genetic modifications, pathway optimization, and metabolic flux redirection to achieve efficient production of this valuable C5 platform chemical.

Corynebacterium glutamicum Engineering

Corynebacterium glutamicum has emerged as the most extensively studied and successful microbial platform for 5-hydroxypentanoic acid production. This Gram-positive bacterium possesses inherent advantages including generally recognized as safe status, robust growth characteristics, and established industrial applications for amino acid production [1] [2]. The engineering approaches for this organism focus on introducing heterologous biosynthetic pathways while simultaneously optimizing endogenous metabolic networks to maximize production efficiency.

Heterologous Gene Expression Strategies

The heterologous expression of biosynthetic genes in Corynebacterium glutamicum involves the strategic introduction of foreign enzymatic machinery to establish functional 5-hydroxypentanoic acid production pathways. The foundational approach centers on the davTBA gene cluster from Pseudomonas putida, which encodes the essential enzymatic components for lysine catabolism leading to 5-hydroxypentanoic acid formation [1] [2].

The davB gene encodes lysine 2-monooxygenase, which catalyzes the oxidative decarboxylation of lysine to 5-aminovaleramide. This flavin adenine dinucleotide-dependent enzyme represents the initial rate-limiting step in the conversion process and demonstrates specific activity levels of 6.1 units per milligram of protein [1]. The davA gene encodes 5-aminovaleramidase, which hydrolyzes 5-aminovaleramide to 5-aminovalerate with high efficiency. Research demonstrates that the coupled davB and davA system achieves conversion yields of 0.85 molar equivalents when converting lysine to 5-aminovalerate [1].

The davT gene encodes 5-aminovalerate transaminase, which catalyzes the conversion of 5-aminovalerate to glutarate semialdehyde using alpha-ketoglutarate as the amino acceptor. This enzymatic step creates the crucial branch point where the pathway diverges from traditional lysine catabolism toward 5-hydroxypentanoic acid synthesis [1] [2].

The final step in the heterologous pathway involves the expression of aldehyde reductases to convert glutarate semialdehyde to 5-hydroxypentanoic acid. YahK from Escherichia coli has been identified as the most effective aldehyde reductase for this application, belonging to the cinnamyl alcohol dehydrogenase family and consisting of 349 amino acids with characteristic zinc-binding motifs [1] [2]. This enzyme exhibits dual metal coordination, binding both iron and zinc ions, which contributes to its catalytic versatility and superior performance compared to alternative reductases.

The heterologous expression strategy achieved remarkable success, with engineered Corynebacterium glutamicum strains producing 52.1 grams per liter of 5-hydroxypentanoic acid with yields of 0.33 grams per gram glucose in fed-batch fermentation systems [1] [2]. This represents a significant advancement in microbial production capabilities and demonstrates the effectiveness of systematic heterologous pathway engineering.

Endogenous GabD Deletion Impact

The deletion of the endogenous gabD gene represents a critical metabolic engineering strategy that substantially enhances 5-hydroxypentanoic acid production selectivity in Corynebacterium glutamicum. The gabD gene encodes glutarate semialdehyde dehydrogenase, which catalyzes the oxidation of glutarate semialdehyde to glutaric acid, creating a competing pathway that diverts carbon flux away from 5-hydroxypentanoic acid formation [1] [3] [2].

Glutarate semialdehyde serves as the pivotal intermediate in the biosynthetic pathway, representing the branch point where carbon flux can be directed either toward 5-hydroxypentanoic acid production via aldehyde reduction or toward glutaric acid formation via aldehyde oxidation. The endogenous gabD enzyme exhibits significant activity that can substantially reduce the availability of glutarate semialdehyde for 5-hydroxypentanoic acid synthesis [1] [3].

The impact of gabD deletion on production efficiency is substantial. Engineered strains with gabD deletion demonstrate significantly improved 5-hydroxypentanoic acid selectivity while simultaneously reducing glutaric acid by-product formation. This genetic modification enhances the carbon flux toward the desired product by preventing the oxidative loss of the key intermediate [1] [3].

Metabolic flux analysis reveals that gabD deletion enables glutarate semialdehyde accumulation to reach concentrations exceeding 25 nanomoles per milligram of cellular protein in engineered strains, representing a substantial increase in substrate availability for 5-hydroxypentanoic acid formation [1]. The deletion also contributes to improved overall pathway efficiency by reducing the metabolic burden associated with glutaric acid production and secretion.

The strategic combination of gabD deletion with heterologous pathway expression has proven highly effective. Strains incorporating both modifications achieve production titers of 52.1 grams per liter while maintaining yields of 0.33 grams per gram glucose, representing a significant improvement over strains lacking the gabD deletion [1] [2].

LysE Exporter Removal Effect on Selectivity

The removal of the lysE gene, which encodes the lysine exporter protein, represents an innovative metabolic engineering approach that significantly enhances 5-hydroxypentanoic acid production selectivity in Corynebacterium glutamicum. This strategy addresses the fundamental challenge of substrate availability by preventing the efflux of lysine, the primary precursor for 5-hydroxypentanoic acid biosynthesis [3] [4] [5].

LysE belongs to the lysine efflux permease family and functions as the primary mechanism for lysine export in Corynebacterium glutamicum. The protein exhibits specific activity toward lysine and arginine, facilitating the transport of these amino acids across the cellular membrane. Research demonstrates that LysE-mediated export achieves five-fold higher lysine efflux rates upon overexpression, indicating the significant impact of this transporter on intracellular lysine concentrations [4] [5].

The lysE deletion strategy operates on the principle of metabolic pull, where the removal of lysine export capability increases intracellular lysine availability for conversion to 5-hydroxypentanoic acid. This approach effectively creates a metabolic trap that channels lysine toward the engineered biosynthetic pathway rather than allowing its loss through cellular export [3] [4].

The impact of lysE deletion on production selectivity is remarkable. Engineered strains lacking lysE demonstrate substantially improved 5-hydroxypentanoic acid selectivity, achieving production titers of 88.23 grams per liter while significantly reducing lysine accumulation in the culture medium. By-product levels are dramatically decreased, with glutaric acid reduced to 3.28 grams per liter, 5-aminovaleric acid to 1.16 grams per liter, and lysine becoming undetectable in the fermentation broth [3].

The lysE deletion approach represents a sophisticated understanding of metabolic regulation and demonstrates how transporter engineering can enhance biosynthetic pathway efficiency. This strategy effectively addresses the challenge of substrate retention while maintaining cellular viability and growth characteristics necessary for industrial applications [3] [4].

Glutaric Acid Recycling Systems

The implementation of glutaric acid recycling systems represents an advanced metabolic engineering strategy that addresses the challenge of by-product formation while simultaneously enhancing 5-hydroxypentanoic acid production efficiency in Corynebacterium glutamicum. These systems operate on the principle of converting glutaric acid, a major by-product of the biosynthetic pathway, back into useful intermediates that can contribute to the desired product formation [3] [6] [7].

Glutaric acid formation occurs through the oxidation of glutarate semialdehyde by endogenous aldehyde dehydrogenases, representing a competing reaction that diverts carbon flux away from 5-hydroxypentanoic acid production. While gabD deletion reduces this competing pathway, residual glutaric acid formation still occurs through alternative enzymatic routes, necessitating the development of recycling strategies [3] [6].

The recycling system involves the expression of enzymes that can convert glutaric acid back to glutarate semialdehyde or other useful intermediates. The 5-aminovalerate importer NCgl0464 plays a crucial role in this process by facilitating the re-uptake of secreted metabolites that can be converted back to pathway intermediates. This transporter demonstrates specific activity toward 5-aminovalerate and related compounds, enabling the cellular recapture of potentially valuable substrates [6] [7].

The glutaric acid recycling approach involves the coordinated expression of glutarate semialdehyde dehydrogenase and 5-aminovalerate transaminase under controlled conditions to enable the reverse conversion of glutaric acid to glutarate semialdehyde. This strategy requires careful regulation to prevent the complete reversal of the pathway while enabling the recovery of carbon that would otherwise be lost as by-product [6] [7].

The effectiveness of glutaric acid recycling systems is demonstrated through improved overall carbon utilization efficiency and reduced by-product formation. Strains incorporating these systems achieve production titers exceeding 90 grams per liter of glutaric acid with yields approaching 0.70 molar equivalents, while simultaneously reducing the accumulation of unwanted by-products [6] [7].

The integration of glutaric acid recycling with other metabolic engineering strategies, including gabD deletion and lysE removal, creates a comprehensive approach to pathway optimization. The synergistic effects of these modifications result in highly selective 5-hydroxypentanoic acid production systems that achieve industrial-relevant performance characteristics [3] [6].

Escherichia coli as Production Platform

Escherichia coli serves as an important alternative microbial platform for 5-hydroxypentanoic acid production, offering distinct advantages including well-characterized genetics, rapid growth characteristics, and established cultivation protocols. The engineering approaches for this organism focus on genomic integration of biosynthetic pathways, cofactor supplementation strategies, and molecular techniques for enhanced production efficiency.

Genomic Integration Approaches

Genomic integration represents a fundamental strategy for establishing stable 5-hydroxypentanoic acid production in Escherichia coli, offering advantages over plasmid-based expression systems including genetic stability, reduced metabolic burden, and consistent expression levels. The integration approaches involve the precise incorporation of biosynthetic genes into the bacterial chromosome using advanced molecular techniques [8] [9] [10].

The CRISPR-Cas9 system has emerged as the preferred method for genomic integration due to its precision, efficiency, and versatility. This system enables targeted integration of biosynthetic genes at specific chromosomal locations while maintaining high integration efficiency. Research demonstrates that CRISPR-mediated integration achieves success rates approaching 100% for single gene integration using homology arms as short as 60 base pairs [9] [10].

The choice of integration sites plays a crucial role in determining expression levels and metabolic impact. Safe harbor sites, such as intergenic regions and non-essential genes, provide optimal locations for gene integration without disrupting cellular functions. The integration of 5-hydroxypentanoic acid biosynthetic genes at these sites enables stable expression while maintaining normal cellular physiology [9] [10].

The RaiP pathway represents an alternative genomic integration approach that utilizes lysine alpha-oxidase for direct conversion of lysine to 5-hydroxypentanoic acid. This pathway involves the integration of raiP, gabT, and yahK genes into the Escherichia coli chromosome, combined with gabD deletion and enhanced gabP expression. The resulting QluMG strain demonstrates improved production characteristics with reduced plasmid burden [11].

The genomic integration strategy achieves significant production improvements, with engineered strains producing 21.7 grams per liter of 5-hydroxypentanoic acid from 50 grams per liter glucose, representing a conversion rate of 43.4%. This represents the highest reported yield from glucose in engineered Escherichia coli systems and demonstrates the effectiveness of chromosomal integration approaches [11].

NADPH Supplementation Strategies

NADPH supplementation represents a critical metabolic engineering strategy for enhancing 5-hydroxypentanoic acid production in Escherichia coli, addressing the fundamental challenge of cofactor availability that limits biosynthetic pathway efficiency. The reduction of glutarate semialdehyde to 5-hydroxypentanoic acid requires substantial NADPH input, creating a metabolic bottleneck that constrains production capacity [12] [13] [11].

The cellular NADPH pool derives from multiple sources including the pentose phosphate pathway, the transhydrogenase reaction, and various dehydrogenase activities. However, the natural NADPH generation capacity often proves insufficient to support high-level 5-hydroxypentanoic acid production, necessitating the implementation of supplementation strategies [12] [13].

Glucose dehydrogenase represents the most effective NADPH supplementation approach for 5-hydroxypentanoic acid production. The enzyme from Bacillus subtilis demonstrates excellent stability and activity characteristics, catalyzing the conversion of glucose to gluconic acid while generating NADPH. The implementation of glucose dehydrogenase in whole-cell biotransformation systems increases 5-hydroxypentanoic acid conversion rates from 47% to 82% when using 200 millimolar 5-aminovaleric acid as substrate [14].

The effectiveness of glucose dehydrogenase supplementation is demonstrated through dramatically improved production kinetics. Systems incorporating this enzyme achieve 56% conversion in 2 hours, representing a productivity of 56 millimolar per hour (6.547 grams per liter per hour) from 200 millimolar 5-aminovaleric acid. Extended cultivation enables the production of 350 millimolar (41 grams per liter) with sustained productivity of 14.6 millimolar per hour [14].

The NAD kinase pathway provides an alternative NADPH supplementation strategy through the enhanced production of NADP+, the oxidized form of the required cofactor. Overexpression of cytoplasmic NAD kinase leads to remarkable increases in cytoplasmic and mitochondrial NADPH levels, with some systems achieving 4-5 fold increases in NADPH concentration [13].

The mitochondrial NAD kinase system offers additional opportunities for NADPH supplementation, particularly in systems where compartmentalized cofactor pools limit production efficiency. The identification of MNADK as a mitochondrial NAD kinase provides new possibilities for enhancing NADPH availability in specific cellular compartments [13].

Enhancing 5-HV Production Through Molecular Techniques

The enhancement of 5-hydroxypentanoic acid production through molecular techniques represents the integration of advanced biotechnological approaches to optimize microbial cell factories. These techniques encompass gene editing, metabolic pathway reconstruction, and systems-level optimization to achieve superior production performance [15] [10] [16].

CRISPR-Cas9 technology serves as the foundation for molecular enhancement strategies, enabling precise genome editing and metabolic pathway optimization. The system facilitates the deletion of competing pathways, integration of biosynthetic genes, and fine-tuning of enzyme expression levels to achieve optimal production characteristics [15] [10] [16].

The multiplex editing capability of CRISPR-Cas9 enables simultaneous modification of multiple genes, allowing for comprehensive pathway optimization in single experimental procedures. This approach has been successfully applied to eliminate competing pathways including arcA, ldhA, atoB, and pflB deletions, resulting in enhanced carbon flux toward 5-hydroxypentanoic acid production [8] [15].

Transcriptional programming using dead Cas9 systems provides opportunities for fine-tuning gene expression without permanent genetic modifications. This approach enables the optimization of enzyme expression levels to achieve balanced pathway flux and minimize metabolic burden [15] [16].

The reverse adipate degradation pathway represents an innovative molecular approach for 5-hydroxypentanoic acid production from glucose. This five-step pathway, identified in Thermobifida fusca, enables direct glucose conversion to glutaric acid and related compounds. Engineering of this pathway in Escherichia coli achieves glutaric acid titers of 36.5 millimolar in fed-batch fermentation systems [8].

Protein engineering techniques enhance the performance of key enzymes in the biosynthetic pathway. Site-directed mutagenesis and directed evolution approaches improve enzyme stability, substrate specificity, and catalytic efficiency, contributing to overall pathway performance [15] [16].

The integration of molecular techniques with fermentation optimization enables the achievement of industrial-relevant production titers. The combination of genetic modifications, pathway optimization, and process engineering results in 5-hydroxypentanoic acid production systems capable of achieving titers exceeding 40 grams per liter with sustained productivity [11] [14].

Other Microbial Production Systems

Beyond the extensively studied Corynebacterium glutamicum and Escherichia coli platforms, several alternative microbial systems offer unique advantages for 5-hydroxypentanoic acid production. These systems provide opportunities for substrate diversification, process optimization, and the exploration of novel biosynthetic approaches.

Bacillus methanolicus for Methanol-based Production

Bacillus methanolicus represents a specialized microbial platform for methanol-based 5-hydroxypentanoic acid production, offering unique advantages including thermophilic growth characteristics, methanol utilization capability, and robust fermentation performance. This Gram-positive facultative methylotroph demonstrates optimal growth at 50-53°C and possesses the ability to utilize methanol as sole carbon and energy source [17] [18] [19].

The methylotrophic metabolism of Bacillus methanolicus operates through the ribulose monophosphate cycle, which condenses formaldehyde and ribulose 5-phosphate into hexulose 6-phosphate. This metabolic pathway provides efficient carbon assimilation from methanol while generating the necessary precursors for amino acid biosynthesis [17] [18] [20].

The engineering of Bacillus methanolicus for 5-hydroxypentanoic acid production involves the expression of lysine decarboxylase enzymes to convert lysine to cadaverine, which serves as a precursor for 5-aminovaleric acid synthesis. The heterologous expression of cadA and ldcC genes from Escherichia coli enables the conversion of lysine to cadaverine with high efficiency [17] [19].

The lysine decarboxylase activities in engineered Bacillus methanolicus strains demonstrate significant enzyme activity levels, with cadA expression resulting in 88 nanomoles per minute per milligram protein and ldcC expression achieving 7 nanomoles per minute per milligram protein. These activity levels enable effective lysine conversion to cadaverine under fermentation conditions [19].

The methanol-based production system achieves proof-of-concept 5-hydroxypentanoic acid synthesis with titers reaching 0.02 grams per liter in shake flask cultures. While these titers remain relatively low compared to glucose-based systems, they demonstrate the feasibility of methanol-based production and provide a foundation for further optimization [17].

The thermophilic characteristics of Bacillus methanolicus offer process advantages including reduced cooling costs, enhanced oxygen mass transfer, and improved product recovery. The elevated operating temperature reduces the risk of contamination while enabling efficient fermentation performance [17] [18].

The cadaverine production pathway in Bacillus methanolicus involves multiple enzymatic steps including lysine decarboxylase, putrescine oxidase, and various transaminases. The evaluation of five different biosynthetic pathways reveals that two pathways successfully enable cadaverine production, with the highest efficiency achieved through direct lysine decarboxylation [17].

Comparative Production Efficiencies

The comparative analysis of production efficiencies across different microbial systems reveals significant variations in performance characteristics, substrate utilization, and process requirements. These comparisons provide critical insights for system selection and optimization strategies for industrial implementation.

Corynebacterium glutamicum demonstrates the highest production efficiency among evaluated systems, achieving maximum titers of 88.23 grams per liter through comprehensive metabolic engineering approaches. The combination of lysE deletion, gabD deletion, and glutaric acid recycling systems enables this superior performance while maintaining excellent selectivity characteristics [3].

The glucose-based production systems in Corynebacterium glutamicum achieve yields of 0.33 grams per gram glucose, representing efficient carbon utilization and competitive performance metrics. The fed-batch fermentation systems demonstrate sustained productivity with minimal by-product formation, indicating robust process characteristics [1] [2].

Escherichia coli systems demonstrate intermediate production efficiency with maximum titers reaching 41 grams per liter through whole-cell biotransformation approaches. The glucose dehydrogenase supplementation strategy enables high conversion rates of 82% from 5-aminovaleric acid substrates, demonstrating effective cofactor regeneration [11] [14].

The RaiP pathway integration in Escherichia coli achieves conversion rates of 43.4% from glucose, representing the highest reported yield from glucose in engineered Escherichia coli systems. This performance demonstrates the effectiveness of alternative biosynthetic pathways and genomic integration approaches [11].

Bacillus methanolicus systems demonstrate the lowest production efficiency among evaluated platforms, achieving titers of 0.02 grams per liter in proof-of-concept studies. However, the methanol-based substrate utilization offers unique advantages for process economics and substrate availability [17].

The comparative analysis reveals that production efficiency correlates strongly with the extent of metabolic engineering modifications. Systems incorporating multiple engineering strategies, including gene deletions, pathway integrations, and cofactor supplementation, achieve superior performance compared to single-modification approaches [3] [11] [14].

The substrate utilization patterns vary significantly among systems, with glucose-based platforms achieving the highest efficiency, followed by 5-aminovaleric acid biotransformation systems, and methanol-based approaches demonstrating the lowest efficiency. These differences reflect the metabolic complexity and energy requirements associated with different substrate conversion pathways [17] [11] [14].

The production kinetics analysis reveals that Escherichia coli systems achieve the highest productivity rates, with glucose dehydrogenase supplementation enabling 56 millimolar per hour productivity. Corynebacterium glutamicum systems demonstrate sustained production over extended periods, while Bacillus methanolicus systems require further optimization to achieve competitive productivity levels [11] [14].